
6-(3,4-Dichlorophenyl)-1-methylpteridine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3,4-Dichlorophenyl)-1-methylpteridine-2,4-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pteridine core substituted with a 3,4-dichlorophenyl group and a methyl group, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dichlorophenyl)-1-methylpteridine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichloroaniline with a suitable pteridine precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, and requires specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced technologies, such as microwave-assisted synthesis, can further enhance the production process by reducing reaction times and improving overall yields .
化学反应分析
Types of Reactions
6-(3,4-Dichlorophenyl)-1-methylpteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine oxides, while reduction can produce pteridine alcohols. Substitution reactions can result in a variety of substituted pteridines with different functional groups.
科学研究应用
6-(3,4-Dichlorophenyl)-1-methylpteridine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Biological Studies: Researchers use this compound to study its effects on various biological systems, including its interactions with enzymes and receptors.
Industrial Applications: The compound’s chemical properties make it suitable for use in industrial processes, such as the synthesis of other complex organic molecules and materials.
作用机制
The mechanism of action of 6-(3,4-Dichlorophenyl)-1-methylpteridine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating the enzyme’s activity .
相似化合物的比较
Similar Compounds
3-(3,4-Dichlorophenyl)-1-methoxy-1-methylurea: This compound shares the 3,4-dichlorophenyl group but differs in its core structure and functional groups.
2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyridine: Another compound with a 3,4-dichlorophenyl group, but with an imidazo[1,2-a]pyridine core.
Uniqueness
6-(3,4-Dichlorophenyl)-1-methylpteridine-2,4-dione is unique due to its pteridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
64233-28-9 |
|---|---|
分子式 |
C13H8Cl2N4O2 |
分子量 |
323.13 g/mol |
IUPAC 名称 |
6-(3,4-dichlorophenyl)-1-methylpteridine-2,4-dione |
InChI |
InChI=1S/C13H8Cl2N4O2/c1-19-11-10(12(20)18-13(19)21)17-9(5-16-11)6-2-3-7(14)8(15)4-6/h2-5H,1H3,(H,18,20,21) |
InChI 键 |
QMSPBCIBIDWEFN-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=NC=C(N=C2C(=O)NC1=O)C3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



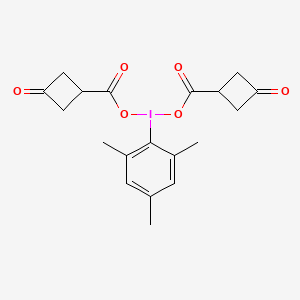
![4(3H)-Pyrimidinone,2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]-](/img/structure/B14007472.png)
![n8-(Diphenylmethyl)-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B14007489.png)

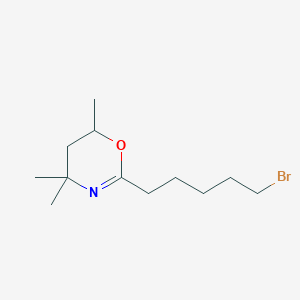

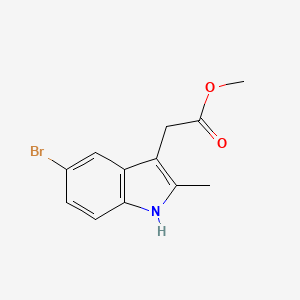
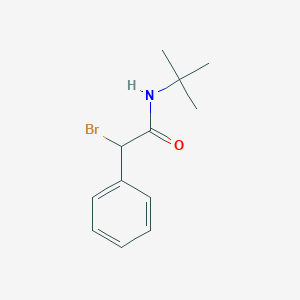

![6H-Dibenzo[b,d]thiopyran](/img/structure/B14007533.png)
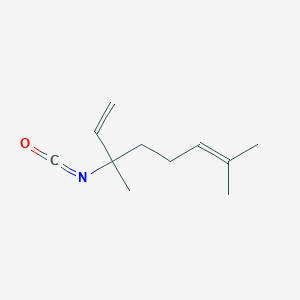
![4-[4-(3-phenylphenyl)phenyl]-6-[4-[3-(3-phenylphenyl)phenyl]phenyl]dibenzofuran](/img/structure/B14007539.png)
![[6-Benzoyloxy-2-(4-methylphenyl)sulfonyloxy-5-oxocyclohex-3-en-1-yl] benzoate](/img/structure/B14007541.png)
